![molecular formula C12H18Cl2N2O B1501123 1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride CAS No. 1185307-80-5](/img/structure/B1501123.png)
1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride
Overview
Description
1-(3-Chlorophenyl)-piperazine, also known as meta-chlorophenylpiperazine or mCPP, is a designer drug analog of aryl-substituted piperazines . It is a stimulant, serotonin antagonist, and reuptake inhibitor (SARU), and can also be detected as a primary urinary metabolite of the antidepressant drug trazodone .
Synthesis Analysis
1-(3-Chlorophenyl)-piperazine is a metabolite of trazodone . It has been found in 3,4-MDMA tablets seized by law enforcement . This product is intended for research and forensic applications .Molecular Structure Analysis
The empirical formula of 1-(3-Chlorophenyl)-piperazine is C10H13ClN2 . Its molecular weight on a free base basis is 196.68 .Chemical Reactions Analysis
1-(3-Chlorophenyl)-piperazine is a component of many illicit products and is used in the manufacture of substances . It is also a central nervous system stimulant with a potency of 10% that of d-amfetamine .Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)-piperazine hydrochloride is a white solid . It is soluble in methanol . Its melting point is 210-214 °C (dec.) (lit.) .Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-chlorophenyl)-2-piperazin-1-ylethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-2-10(8-11)12(16)9-15-6-4-14-5-7-15;/h1-3,8,12,14,16H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDXSGHKRJOTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671782 | |
Record name | 1-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride | |
CAS RN |
1185307-80-5 | |
Record name | 1-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.